molecular formula C14H9BrF3NO B5791435 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 2946-72-7

2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5791435
CAS RN: 2946-72-7
M. Wt: 344.13 g/mol
InChI Key: CICQVRULEXWWCJ-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is a member of the solute carrier family 1 (SLC1) and is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TFB-TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds to 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and its bromo and iodo analogues, reveals insights into their crystal structures. These structures are characterized by specific dihedral angles between benzene rings, which are crucial for understanding the physical properties and potential applications of these compounds (Suchetan et al., 2016).

Anticonvulsant Activity

A series of benzamides, including those with a structure akin to 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, have been synthesized and evaluated for anticonvulsant activity. Certain analogues of this compound showed potency comparable to or greater than phenytoin, a well-known anticonvulsant drug (Mussoi et al., 1996).

Antifungal Activity

Compounds structurally similar to 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide have demonstrated significant antifungal properties. For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide showed strong inhibition against various fungal strains, highlighting the potential of these compounds in antifungal applications (Ienascu et al., 2018).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of metal complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, providing insights into the chemical properties and potential applications of bromo benzamide compounds (Binzet et al., 2009).

Antimicrobial Activity

Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, closely related to 2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide, have shown promising results in antimicrobial applications. These derivatives exhibited activity against various bacterial and fungal strains, underlining their potential in developing new antimicrobial agents (Ienascu et al., 2019).

properties

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-12-7-2-1-6-11(12)13(20)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICQVRULEXWWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247132
Record name 2-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2946-72-7
Record name 2-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2946-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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